2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 27048-04-0
VCID: VC21341099
InChI: InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
SMILES: C1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56 g/mol

2-Amino-6-chloro-3-nitropyridine

CAS No.: 27048-04-0

Cat. No.: VC21341099

Molecular Formula: C5H4ClN3O2

Molecular Weight: 173.56 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-3-nitropyridine - 27048-04-0

CAS No. 27048-04-0
Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
IUPAC Name 6-chloro-3-nitropyridin-2-amine
Standard InChI InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
Standard InChI Key WERABQRUGJIMKQ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Canonical SMILES C1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Appearance Yellow Solid
Melting Point 195-197°C

2-Amino-6-chloro-3-nitropyridine is a heterocyclic organic compound with significant applications in pharmaceutical and agrochemical research. This yellow crystalline solid serves as a versatile intermediate in synthetic chemistry, particularly in the development of antiviral agents and crop protection products. Below is a detailed analysis of its properties, synthesis, and applications.

Key Structural Features:

  • A pyridine ring substituted with amino (-NH₂), nitro (-NO₂), and chloro (-Cl) groups at positions 2, 3, and 6, respectively.

  • Planar aromatic structure with polarized bonds due to electron-withdrawing nitro and chloro groups .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting Point195–196°C
Boiling Point339.9±37.0 °C (Predicted)
Density1.596±0.06 g/cm³
SolubilitySlightly soluble in water; soluble in DMSO, chloroform
pKa-1.69±0.50 (Predicted)
AppearanceYellow crystalline powder

Synthesis

The compound is synthesized via ammonolysis of 2,6-dichloro-3-nitropyridine under controlled conditions:

  • Reaction Setup: A solution of aqueous ammonia in methanol is prepared at 35–40°C.

  • Process: 2,6-Dichloro-3-nitropyridine is added to the ammonia solution and stirred overnight.

  • Isolation: The product is filtered, washed with water, and dried to yield yellow crystals.
    Yield: ~92% .

Applications

Pharmaceutical Research

  • Antiviral Activity: Demonstrates inhibition of HIV-1 replication in vitro by binding to the viral envelope and blocking membrane fusion .

  • Broad-Spectrum Potential: Effective against influenza A (H1N1) and other RNA viruses .

Agrochemical Development

  • Herbicides/Pesticides: Serves as a precursor in synthesizing compounds that enhance crop yield and resistance .

Material Science

  • Polymer Synthesis: Used to develop heat-resistant polymers for industrial applications .

ParameterDetailsSource
Hazard CodesXi (Irritant)
Risk StatementsH315, H319 (Skin/eye irritation)
Storage Conditions2–8°C in inert atmosphere, protected from light
Handling PrecautionsUse PPE; avoid contact with oxidizing agents

Research Directions

Recent studies focus on:

  • Structure-Activity Relationships: Modifying substituents to enhance antiviral efficacy .

  • Eco-Toxicity Profiling: Assessing environmental persistence (logKOW = 1.24) and biodegradability .

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